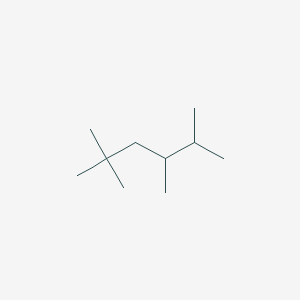

2,2,4,5-Tetramethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16747-42-5 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,2,4,5-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-8(2)9(3)7-10(4,5)6/h8-9H,7H2,1-6H3 |

InChI Key |

KDRZICOOQNIJDN-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)CC(C)(C)C |

Canonical SMILES |

CC(C)C(C)CC(C)(C)C |

Other CAS No. |

16747-42-5 |

Synonyms |

2,2,4,5-tetramethylhexane |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Properties of 2,2,4,5-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermodynamic data for 2,2,4,5-tetramethylhexane. It includes calculated thermochemical and physical properties, a generalized experimental protocol for determining the enthalpy of combustion for liquid hydrocarbons, and a visualization of a relevant synthetic pathway. This document is intended to serve as a foundational resource for professionals in research and development who require thermodynamic data for this compound.

Core Thermodynamic Data

The following tables summarize key thermodynamic and physical property data for this compound. The data presented here are primarily based on computational estimations from the Cheméo database, a comprehensive source for chemical and physical properties.[1] It is important to note that while these calculated values are useful for modeling and prediction, they may differ from experimentally determined values. The National Institute of Standards and Technology (NIST) provides access to critically evaluated experimental data, which may be available through institutional subscriptions.[2]

Table 1: Calculated Thermodynamic Properties of this compound [1]

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 31.28 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -269.04 | kJ/mol | Joback Calculated Property |

| Heat of Combustion, Gross (Δc,grossH) | 6768.46 | kJ/mol | KDB |

| Heat of Combustion, Net (Δc,netH) | 6284.326 | kJ/mol | KDB |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 7.20 | kJ/mol | Joback Calculated Property |

Table 2: Calculated Physical Properties of this compound [1]

| Property | Value | Unit | Source |

| Molecular Weight | 142.28 | g/mol | IUPAC Atomic Weights |

| Normal Boiling Point (Tboil) | Not Available | K | - |

| Normal Melting Point (Tfus) | Not Available | K | - |

| Critical Temperature (Tc) | Not Available | K | - |

| Critical Pressure (Pc) | Not Available | kPa | - |

| Critical Volume (Vc) | Not Available | m³/kmol | - |

| Acentric Factor (ω) | 0.3630 | - | KDB |

Experimental Protocols: Determination of Enthalpy of Combustion

Objective: To determine the enthalpy of combustion of a volatile liquid hydrocarbon.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Sample holder (e.g., thin-walled glass ampule or gelatin capsule)

-

Ignition system (iron fuse wire)

-

Calorimeter bucket with a known mass of water

-

High-precision thermometer or temperature probe

-

Stirrer

-

Analytical balance

Procedure:

-

Sample Preparation: A precise mass of the liquid hydrocarbon (e.g., 0.5 to 1.0 g) is encapsulated in a sealed, thin-walled glass bulb or gelatin capsule to prevent evaporation.[3] The mass of the sample is determined accurately using an analytical balance.

-

Bomb Assembly: The encapsulated sample is placed in the sample holder within the bomb. A known length of iron fuse wire is attached to the ignition circuit, with the wire in contact with the sample capsule.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[3]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is collected and weighed to determine the mass that was combusted. The bomb washings can be analyzed to quantify the formation of nitric and sulfuric acids, which contribute to the total heat released.

-

Data Analysis: The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[3] The heat released by the combustion of the hydrocarbon sample is then calculated using the measured temperature change and the calorimeter constant. Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of any acids produced. The enthalpy of combustion per mole of the hydrocarbon is then calculated from the heat released and the initial mass of the sample.

Chemical Synthesis Pathway

While this compound is not known to be involved in biological signaling pathways, its synthesis is of interest in organic chemistry. One common method for the formation of highly branched alkanes is the Wurtz reaction. The following diagram illustrates the synthesis of a related isomer, 2,2,5,5-tetramethylhexane, via the Wurtz coupling of a neopentyl-halide. This reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal.

Caption: Synthesis of 2,2,5,5-tetramethylhexane via the Wurtz reaction.

References

Spectroscopic Analysis of 2,2,4,5-Tetramethylhexane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4,5-tetramethylhexane. Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) data. The predictions are based on established principles of spectroscopy and analysis of related branched alkanes. Detailed, generalized experimental protocols for acquiring such spectra are also provided for researchers in the fields of chemistry, materials science, and drug development.

Introduction

This compound is a highly branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1] As with other saturated hydrocarbons, its physical and chemical properties are of interest in various industrial and research applications, including as a potential fuel component or as a reference compound in analytical chemistry. Spectroscopic analysis is the cornerstone for the structural elucidation and characterization of such organic molecules. This guide focuses on the three primary spectroscopic techniques: Mass Spectrometry (MS), ¹³C-NMR, and ¹H-NMR.

It is important to note that a comprehensive search of public scientific databases did not yield experimentally acquired spectra for this compound. Therefore, the data presented herein is predicted based on the known fragmentation patterns of branched alkanes and the principles of nuclear magnetic resonance spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for highly branched alkanes.[2][3][4] The molecular ion peak (M⁺) at m/z 142 is anticipated to be of very low abundance or entirely absent.[5][6] Fragmentation will preferentially occur at the branching points to form more stable carbocations.[2][3][4]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure of Cation | Comments |

| 127 | [M - CH₃]⁺ | C₉H₁₉⁺ | Loss of a methyl radical. |

| 99 | [M - C₃H₇]⁺ | C₇H₁₅⁺ | Loss of a propyl radical. |

| 85 | [M - C₄H₉]⁺ | C₆H₁₃⁺ | Loss of a butyl radical. |

| 71 | [M - C₅H₁₁]⁺ | C₅H₁₁⁺ | Loss of a pentyl radical. |

| 57 | [M - C₆H₁₃]⁺ | C₄H₉⁺ | Likely the base peak, corresponding to a stable tert-butyl cation. |

| 43 | [M - C₇H₁₅]⁺ | C₃H₇⁺ | Isopropyl cation. |

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts are estimated based on the local electronic environment of each carbon atom.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C1 | ~25 | Quartet |

| C2 | ~32 | Singlet |

| C3 | ~50 | Triplet |

| C4 | ~38 | Doublet |

| C5 | ~35 | Doublet |

| C6 | ~15 | Quartet |

| C7 (on C2) | ~29 | Quartet |

| C8 (on C4) | ~20 | Quartet |

| C9 (on C5) | ~18 | Quartet |

| C10 (on C5) | ~16 | Quartet |

Predicted ¹H-NMR Data

The ¹H-NMR spectrum of this compound is expected to be complex due to the presence of multiple, structurally similar methyl and methylene groups. The predicted chemical shifts and multiplicities are outlined below.

Table 3: Predicted ¹H-NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C1 | ~0.85 | Singlet | 9H |

| H on C3 | ~1.15 | Multiplet | 2H |

| H on C4 | ~1.60 | Multiplet | 1H |

| H on C5 | ~1.40 | Multiplet | 1H |

| H on C6 | ~0.88 | Doublet | 3H |

| H on C7 | ~0.85 | Singlet | (part of 9H at C1) |

| H on C8 | ~0.83 | Doublet | 3H |

| H on C9 | ~0.80 | Doublet | 3H |

| H on C10 | ~0.78 | Doublet | 3H |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for a branched alkane like this compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the GC. The GC column (e.g., a non-polar capillary column) separates the analyte from any impurities. The oven temperature is programmed to ensure elution of the compound.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹³C-NMR Spectroscopy:

-

The spectrometer is tuned to the carbon frequency.

-

A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹H-NMR Spectroscopy:

-

The spectrometer is tuned to the proton frequency.

-

A standard ¹H NMR experiment is performed.

-

Typical parameters include a 90° pulse width, a short relaxation delay (1-2 seconds), and a smaller number of scans compared to ¹³C NMR due to the higher sensitivity of the proton nucleus.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are referenced to the TMS signal.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.

Conclusion

References

Solubility of 2,2,4,5-Tetramethylhexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of the highly branched alkane, 2,2,4,5-tetramethylhexane, in organic solvents. Due to a scarcity of direct experimental data for this specific isomer, this document utilizes n-decane as a primary reference compound to illustrate the principles of alkane solubility. The guide offers a theoretical framework for understanding the dissolution of non-polar compounds in organic media, presents quantitative solubility data for n-decane in a variety of common solvents, and provides a detailed experimental protocol for determining alkane solubility. Furthermore, it discusses the qualitative effects of isomeric branching on solubility, offering insights into how the molecular structure of this compound influences its behavior in solution compared to its straight-chain counterpart.

Introduction to Alkane Solubility

Alkanes, being non-polar hydrocarbons, exhibit solubility characteristics primarily governed by the principle of "like dissolves like." Their dissolution in a solvent is a physical process driven by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The primary intermolecular forces at play in alkanes are the weak van der Waals forces (specifically, London dispersion forces).

For an alkane to dissolve in an organic solvent, the energy required to break the existing interactions within the pure solute and pure solvent must be compensated by the energy released upon the formation of new interactions between the solute and solvent molecules. In the case of alkanes and non-polar or weakly polar organic solvents, the intermolecular forces are of a similar nature and magnitude. This results in a favorable enthalpy of mixing, leading to good solubility.[1][2] Conversely, alkanes are virtually insoluble in highly polar solvents like water. The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt, which is not offset by the weak van der Waals interactions that would form between alkane and water molecules.[2]

Quantitative Solubility Data: n-Decane as a Model Compound

The following table summarizes the miscibility of n-decane in several common organic solvents at standard atmospheric pressure. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent | Chemical Class | Miscibility with n-Decane (at 25 °C, 1 atm) |

| Hexane | Alkane | Miscible |

| Toluene | Aromatic Hydrocarbon | Miscible |

| Diethyl Ether | Ether | Miscible |

| Chloroform | Halogenated Hydrocarbon | Miscible |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Miscible |

| Ethanol | Alcohol | Miscible[3] |

| Acetone | Ketone | Miscible |

| Acetonitrile | Nitrile | Partially Miscible (Upper Critical Solution Temperature) |

Note: The miscibility of alkanes can be temperature-dependent. For instance, systems like n-decane and acetonitrile exhibit an upper critical solution temperature (UCST), above which they are miscible in all proportions.

The Effect of Branching on Solubility: this compound vs. n-Decane

The introduction of branching in an alkane isomer, such as in this compound, influences its physical properties, including its solubility, when compared to its linear counterpart, n-decane. While both are non-polar, the differences in their molecular shape and surface area lead to variations in the strength of their intermolecular van der Waals forces.

-

Molecular Shape and Packing: Branched alkanes are more compact and spherical than their linear isomers. This can hinder their ability to pack efficiently in a crystal lattice, often leading to lower melting points. In solution, the more compact shape of this compound might lead to slightly different solvent interactions compared to the more flexible n-decane molecule.

-

Surface Area and van der Waals Forces: Branching generally reduces the surface area of a molecule. Since London dispersion forces are dependent on the surface area available for interaction, branched alkanes typically exhibit weaker intermolecular forces than their straight-chain isomers. This generally results in lower boiling points for branched alkanes. This principle of weaker intermolecular forces for branched isomers can also influence their solubility. While still readily soluble in non-polar solvents, the specific energetics of solvation may differ.

In practical terms, for most non-polar organic solvents, this compound is expected to be fully miscible, similar to n-decane. However, in solvent systems where miscibility is limited, the degree of solubility may vary between the two isomers.

Experimental Determination of Alkane Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[4][5][6]

Experimental Protocol: Shake-Flask Method

Objective: To determine the saturation solubility of an alkane (e.g., this compound or n-decane) in an organic solvent at a specific temperature.

Materials:

-

Analyte (e.g., this compound, >99% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials with Teflon-lined caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the alkane to a known volume or mass of the solvent in a scintillation vial. The excess solid or liquid phase of the solute should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. For alkanes in organic solvents, 24 to 48 hours is typically adequate.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the pure solvent.

-

Analyze the diluted solution using a calibrated GC-FID or another appropriate analytical method to determine the concentration of the alkane.

-

Prepare a series of standard solutions of the alkane in the solvent to create a calibration curve for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the alkane in the solvent, typically expressed in units of grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination.

Logical Relationship of Solubility Factors

The solubility of an alkane in an organic solvent is a result of the interplay between several key factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of an alkane in an organic solvent.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, using n-decane as a practical model due to the availability of data. The key takeaway is that as a non-polar alkane, this compound is expected to be readily soluble in a wide array of non-polar and weakly polar organic solvents. The principles of "like dissolves like" and the role of van der Waals forces are paramount in understanding this behavior. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this and other alkanes in solvents relevant to their work. While the branched nature of this compound will subtly influence its physical properties compared to n-decane, its overall solubility profile in organic media is anticipated to be very similar. For highly precise applications, experimental determination of solubility is recommended.

References

Navigating the Landscape of a Non-Commercial Compound: A Technical Guide to 2,2,4,5-Tetramethylhexane

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the scientific interest in 2,2,4,5-tetramethylhexane. A thorough investigation into the commercial availability of this specific branched alkane has revealed a critical finding: This compound is not a commercially available chemical. Chemical databases and supplier catalogs, such as MolPort, explicitly state a lack of suppliers for this compound[1].

This guide, therefore, serves as a comprehensive resource on the known properties of this compound, offers insights through a commercially available isomer, 2,2,5,5-tetramethylhexane, and provides generalized experimental and safety protocols relevant to the handling and analysis of such compounds.

Physicochemical Properties: A Comparative Overview

While this compound is not available for purchase, its fundamental physicochemical properties have been documented in various chemical databases. For practical reference and to provide a tangible comparative context for researchers, the properties of the commercially available isomer, 2,2,5,5-tetramethylhexane, are also presented.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 16747-42-5 | PubChem[2], NIST[3][4] |

| Molecular Formula | C₁₀H₂₂ | PubChem[2], NIST[3][4] |

| Molecular Weight | 142.28 g/mol | PubChem[2], NIST[3] |

| IUPAC Name | This compound | PubChem[2] |

| Computed XLogP3 | 4.6 | PubChem[2] |

| Kovats Retention Index (Standard non-polar) | 872 | PubChem[2] |

Table 2: Physicochemical Data of a Commercially Available Isomer: 2,2,5,5-Tetramethylhexane

| Property | Value | Source |

| CAS Number | 1071-81-4 | PubChem[5], NIST[6] |

| Molecular Formula | C₁₀H₂₂ | PubChem[5], NIST[6] |

| Molecular Weight | 142.28 g/mol | PubChem[5], NIST[6] |

| IUPAC Name | 2,2,5,5-Tetramethylhexane | PubChem[5] |

| Boiling Point | 134-138 °C | CAS Common Chemistry[7] |

| Melting Point | -12.6 °C | CAS Common Chemistry[7] |

| Density | 0.7212 g/cm³ | CAS Common Chemistry[7] |

| Vapor Pressure | 8.74 mmHg at 25 °C | Haz-Map[8], PubChem[5] |

| Flash Point | 31.6 °C (estimated) | LookChem[9] |

| Computed XLogP3 | 4.8 | PubChem[5] |

| Kovats Retention Index (Standard non-polar) | 820 | PubChem[5] |

Experimental Protocols: Characterization of Volatile Hydrocarbons

In the absence of specific experimental protocols for this compound, this section provides a generalized methodology for the analysis of volatile hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for such compounds.[10]

General Protocol for GC-MS Analysis of Volatile Hydrocarbons

This protocol outlines the fundamental steps for the qualitative and quantitative analysis of volatile hydrocarbons.

1. Sample Preparation:

-

Liquid Samples: Dilute the sample in a high-purity volatile solvent (e.g., hexane or pentane) to a concentration within the linear range of the instrument. A typical starting concentration is 1-10 µg/mL.

-

Solid Samples (if applicable): Utilize headspace sampling or solvent extraction. For solvent extraction, finely grind the solid, extract with a suitable volatile solvent, and then dilute the extract as with liquid samples.

-

Internal Standard: Introduce a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) to all samples, calibration standards, and blanks for accurate quantification.[11]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5ms or HP-5ms).

-

Injector: Use a split/splitless injector, typically in split mode to prevent column overloading.

-

Oven Temperature Program:

-

Initial Temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity if target ions are known.[12]

-

3. Data Analysis:

-

Identification: Identify compounds by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and authenticated standards.

-

Quantification: Calculate the concentration of the analyte based on the ratio of its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Visualizing Research and Safety Workflows

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the study of a non-commercial compound like this compound.

References

- 1. This compound | Molport-006-121-994 | Novel [molport.com]

- 2. This compound | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 2,2,4,5-tetramethyl- [webbook.nist.gov]

- 4. Hexane, 2,2,4,5-tetramethyl- [webbook.nist.gov]

- 5. 2,2,5,5-Tetramethylhexane | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2,2,5,5-Tetramethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2,2,5,5-Tetramethylhexane|lookchem [lookchem.com]

- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 11. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 12. mass.gov [mass.gov]

Purity Standards for 2,2,4,5-Tetramethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with 2,2,4,5-tetramethylhexane. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound in their work.

Introduction to this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2][3] Its non-polar nature and specific isomeric structure make it a subject of interest in various research and development applications, including as a specialty solvent, in organic synthesis, and as a component in fuel studies. Given its potential applications in sensitive fields such as pharmaceutical development, ensuring high purity is critical to avoid interference with experimental outcomes and to meet regulatory requirements.

Purity Specifications and Standards

Table 1: General Purity Grades for High-Purity Hydrocarbons

| Purity Grade | Purity (%) | Maximum Total Impurities (ppm) |

| 4.5 | 99.995 | 50 |

| 5.0 | 99.999 | 10 |

| 5.5 | 99.9995 | 5 |

| 6.0 | 99.9999 | 1 |

For most research and pharmaceutical applications, a purity of ≥99.5% is often considered acceptable, with higher purity grades being preferred for more sensitive analyses or when the compound is used as a reference standard.

Analytical Methodology for Purity Determination

The primary analytical technique for determining the purity of volatile and semi-volatile hydrocarbons like this compound is Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) . GC-FID is a robust and sensitive method for separating and quantifying the components of a mixture.[5]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID analysis allows for the separation of this compound from its isomers and other potential impurities. The Kovats retention index, a dimensionless unit, is a standardized measure of retention time in gas chromatography, and for this compound, it is approximately 872 on a standard non-polar column.[1]

Table 2: Typical GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 5 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Detector | Flame Ionization Detector (FID) |

Experimental Protocol: Purity Assay by GC-FID

-

Standard Preparation:

-

Accurately weigh a reference standard of this compound of known purity.

-

Dissolve in a high-purity solvent (e.g., hexane or pentane) to a concentration of approximately 1000 µg/mL.

-

Prepare a series of dilutions to create a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh the this compound sample to be tested.

-

Dissolve in the same high-purity solvent to the same concentration as the primary standard solution.

-

-

Chromatographic Analysis:

-

Inject the standard solutions and the sample solution into the GC-FID system using the parameters outlined in Table 2.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed by the analysis of the reference standard.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample using the area percent method:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities in branched alkanes include other isomers and related compounds.

Table 3: Potential Impurities in this compound

| Impurity Class | Examples | Potential Origin |

| Isomers | 2,2,5,5-Tetramethylhexane[5][6][7], 2,3,4,5-Tetramethylhexane[8], other C10 alkane isomers[9] | Incomplete separation during purification |

| Related Alkanes | C9 or C11 branched alkanes | Impurities in starting materials |

| Residual Solvents | Hexane, Pentane, Toluene | From synthesis and purification steps |

| Synthesis Byproducts | Unreacted starting materials, products of side reactions | Dependent on the specific synthesis route |

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity of this compound is a critical parameter for its application in research, particularly in the pharmaceutical industry. While specific official standards are not established, adherence to general high-purity hydrocarbon standards and the use of validated analytical methods like GC-FID are essential for ensuring the quality and reliability of this compound. A thorough understanding of potential impurities and a robust analytical workflow are paramount for any scientist or researcher utilizing this compound.

References

- 1. This compound | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,2,4,5-tetramethyl- [webbook.nist.gov]

- 3. This compound | Molport-006-121-994 | Novel [molport.com]

- 4. gce-speciality.com [gce-speciality.com]

- 5. 2,2,5,5-Tetramethylhexane | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 7. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 8. 2,3,4,5-Tetramethylhexane | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. List of straight-chain alkanes - Wikipedia [en.wikipedia.org]

Isomers of 2,2,4,5-Tetramethylhexane

An In-depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2,2,4,5-tetramethylhexane is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂. This formula corresponds to the alkane decane, which has 75 distinct structural isomers. These isomers, while sharing the same atomic composition, exhibit unique three-dimensional arrangements that result in varied physicochemical properties, such as boiling point, density, and viscosity.

In industrial and research settings, particularly in fuel science and specialty chemicals, the degree of branching is a critical determinant of an alkane's performance. Highly branched isomers are prized for their higher octane ratings in combustion applications. For researchers and pharmaceutical scientists, these compounds serve as non-polar solvents, reference standards in analytical chemistry (e.g., gas chromatography), and model systems for studying non-specific biological interactions.

This guide provides a detailed examination of this compound and its related isomers, with a focus on the tetramethylhexane family. It includes a comparison of their physical properties, detailed experimental protocols for their synthesis and analysis, and a discussion of their relevance in the context of toxicology and pharmaceutical development.

Isomer Classification

The 75 structural isomers of decane (C₁₀H₂₂) can be systematically classified based on the length of their principal carbon chain and the nature of their alkyl substituents. The tetramethylhexane isomers represent a specific subgroup characterized by a six-carbon main chain decorated with four methyl groups.

Physicochemical Properties

The structural differences among isomers, even within the same family, lead to distinct physical properties. Increased branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces. The following table summarizes key quantitative data for this compound and several of its isomers, with n-decane included as a linear reference.

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| n-Decane | 124-18-5 | 174.1 | 0.730 | 1.411 |

| This compound | 16747-42-5 | 148.0[1] | N/A | N/A |

| 2,2,3,3-Tetramethylhexane | 13475-81-5 | 164.0 | 0.740[2][3] | N/A |

| 2,2,4,4-Tetramethylhexane | 51750-65-3 | N/A | 0.747[4] | 1.421[4] |

| 2,2,5,5-Tetramethylhexane | 1071-81-4 | 137-139[5][6] | 0.715-0.734[5][7][8] | 1.403-1.413[5][7][8] |

| 2,3,4,5-Tetramethylhexane | 52897-15-1 | 156.2[9][10] | 0.729-0.746[9][10] | 1.418[9][10] |

| Note: N/A indicates data not readily available in the searched literature. Properties can vary slightly based on experimental conditions. |

Experimental Protocols

Synthesis of this compound

The targeted synthesis of a specific, highly branched alkane like this compound is a multi-step process that cannot be efficiently achieved by isomerizing linear alkanes. A robust method involves the construction of the carbon skeleton using organometallic coupling reactions, such as the Grignard reaction, followed by removal of functional groups.[11][12]

Objective: To synthesize this compound via a Grignard reaction pathway.

Reaction Scheme:

-

Step 1 (Grignard Reagent Formation): 2-bromopropane + Mg → isopropylmagnesium bromide

-

Step 2 (C-C Coupling): 4,4-dimethyl-2-pentanone + isopropylmagnesium bromide → 2,2,4,5-tetramethyl-3-hexanol

-

Step 3 (Dehydration): 2,2,4,5-tetramethyl-3-hexanol + H₂SO₄ → Mixture of tetramethylhexene isomers

-

Step 4 (Hydrogenation): Tetramethylhexene mixture + H₂/Pd-C → this compound

Methodology:

-

Preparation of Grignard Reagent:

-

Under an inert argon atmosphere, add 1.2 equivalents of magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add anhydrous diethyl ether as the solvent.

-

Slowly add a solution of 1.0 equivalent of 2-bromopropane in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all magnesium has been consumed. The resulting grey solution is the Grignard reagent, isopropylmagnesium bromide.

-

-

Coupling with Ketone:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of 0.9 equivalents of 4,4-dimethyl-2-pentanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, 2,2,4,5-tetramethyl-3-hexanol.

-

-

Dehydration to Alkene:

-

Place the crude alcohol in a round-bottomed flask equipped for distillation.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to gently distill the alkene products as they are formed. This favors the elimination reaction by removing the product from the equilibrium.

-

Wash the collected distillate with a sodium bicarbonate solution and then water, dry over anhydrous CaCl₂, and re-distill to purify the alkene mixture.

-

-

Hydrogenation to Alkane:

-

Dissolve the purified alkene mixture in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount (1-2 mol%) of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent (ethanol) via distillation. The remaining liquid is the crude product, this compound.

-

Final purification can be achieved by fractional distillation.

-

Analysis of Isomer Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile organic compounds like decane isomers.[2] Due to their similar boiling points and mass spectral fragmentation patterns, high-resolution capillary GC is essential for effective separation.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

-

GC Column: A long (e.g., 60-100 m) capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is critical for resolving isomers.[1]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection: A small volume (1 µL) of the sample, diluted in a volatile solvent like hexane, is injected into a heated inlet, typically in split mode to avoid column overloading.

-

Oven Program: A slow temperature ramp (e.g., 2-5 °C/min) is employed to maximize the separation between closely eluting isomers.

-

MS Detection:

-

As compounds elute from the column, they enter the ion source, typically operating under electron ionization (EI) at 70 eV.

-

Branched alkanes often produce weak or absent molecular ions (M⁺).[3]

-

Identification relies on characteristic fragmentation patterns, where cleavage is favored at branch points, leading to stable carbocations.[3]

-

-

Data Analysis:

-

The retention time of each peak is compared to known standards.

-

The mass spectrum of each peak is compared against a spectral library (e.g., NIST).

-

For definitive identification, Kovats retention indices are calculated by running a homologous series of n-alkanes under the same conditions. This provides a normalized retention value that is more reliable than retention time alone.

-

Relevance in Pharmaceutical Development

Absence of Specific Signaling Pathway Interactions

Simple, non-functionalized alkanes such as this compound lack the polar functional groups (e.g., hydroxyl, amine, carboxyl) necessary for specific, high-affinity interactions with biological receptors or enzymes. Consequently, they do not participate in known signaling pathways in the way that drug molecules do. Their biological effects are not mediated by on-target or off-target pharmacological mechanisms but are rather a function of their physical properties.

Toxicity via Non-Specific Biophysical Mechanisms

The primary interaction of these lipophilic compounds with biological systems occurs at the level of the cell membrane. In a drug development context, understanding this non-specific toxicity is crucial, as these or similar compounds may be present as solvents, impurities, or formulation excipients.

The mechanism of acute toxicity for volatile alkanes is analogous to that of general anesthetics.[12] It is governed by their ability to partition into the lipid bilayer of cell membranes. This disrupts the membrane's structure and fluidity, which in turn can alter the function of embedded ion channels and signaling proteins, leading to effects like narcosis at high concentrations.[12] This contrasts sharply with receptor-mediated drug action, which involves specific binding pockets and downstream signaling cascades.

While generally exhibiting low acute oral and dermal toxicity, the inhalation of volatile isomers can pose risks.[10] For drug development professionals, this underscores the importance of controlling residual solvent levels in active pharmaceutical ingredients (APIs) and formulations to meet safety thresholds defined by regulatory bodies.

Conclusion

This compound and its fellow C₁₀H₂₂ isomers are structurally diverse molecules whose utility is dictated by their physical properties. The degree of branching is a key structural feature that differentiates their boiling points and, consequently, their applications, from high-octane fuel components to analytical standards. While they do not engage in specific biological signaling, their interaction with cell membranes provides a classic model of non-specific toxicity relevant to the safe handling and formulation of pharmaceuticals. The synthetic and analytical protocols detailed herein provide a framework for the precise study and quality control of these fundamental organic compounds.

References

- 1. This compound [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 2,2,4,4-tetramethylhexane [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,2,5,5-tetramethyl hexane, 1071-81-4 [thegoodscentscompany.com]

- 7. chemnet.com [chemnet.com]

- 8. 2,2,5,5-TETRAMETHYLHEXANE CAS#: 1071-81-4 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 2,3,4,5-tetramethylhexane|lookchem [lookchem.com]

- 11. byjus.com [byjus.com]

- 12. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2,2,4,5-Tetramethylhexane and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2,4,5-tetramethylhexane, a branched-chain alkane. The synthesis involves a multi-step process beginning with commercially available starting materials, culminating in a copper-catalyzed cross-coupling reaction. This document details the necessary precursors, their synthesis, and the final coupling step to yield the target molecule.

Overview of the Synthetic Strategy

The synthesis of the asymmetrically substituted alkane, this compound, is proposed via a convergent approach. This strategy involves the preparation of two key fragments that are subsequently joined in the final step. The chosen disconnection strategy is a C6 + C4 coupling, specifically the reaction of a tertiary butyl Grignard reagent with a secondary alkyl bromide. This method is favored for its potential for high yield and control over the final carbon skeleton.

The overall synthetic pathway is outlined below:

An In-depth Technical Guide on the Safety and Handling of 2,2,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2,4,5-tetramethylhexane, a saturated aliphatic hydrocarbon. Due to the limited specific toxicological data for this compound, this guide extrapolates from information on similar C10 hydrocarbons and general principles of handling flammable organic solvents.

Chemical and Physical Properties

This compound is a flammable liquid and is an isomer of decane.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 16747-42-5 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 148 °C | [3] |

| Appearance | Colorless liquid (estimated) | [4] |

| Solubility | Insoluble in water | [5] |

| Vapor Pressure | Data not available for this compound. For the isomer 2,2,5,5-tetramethylhexane: 8.74 mmHg @ 25 °C | [4] |

| Flash Point | Data not available for this compound. For the isomer 2,2,5,5-tetramethylhexane: 89.00 °F (31.60 °C) (estimated) | [4] |

Hazard Identification and Classification

-

Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6]

-

Health Hazards:

-

Inhalation: High concentrations of vapor may cause central nervous system depression, leading to symptoms like headache, dizziness, drowsiness, nausea, and vomiting.[6][7]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[7]

-

Eye Contact: May cause eye irritation.[7]

-

Ingestion: Aspiration into the lungs can cause serious damage.[6]

-

-

Environmental Hazards: While specific data is lacking, it is expected to be toxic to aquatic life.[8] It is advised not to release this chemical into the environment.[6]

Experimental Protocols: Safe Handling and Storage

3.1. General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation and Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Ensure an eyewash station and safety shower are readily accessible.

-

Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[6] Use only non-sparking tools.[6]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[6]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[10]

-

Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[10]

-

-

Chemical Handling:

3.2. Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Store away from heat, sparks, open flames, and other ignition sources.[6]

-

Store separately from incompatible materials, such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |

Accidental Release and Disposal

5.1. Accidental Release Measures

-

Evacuate the area and eliminate all ignition sources.[12]

-

Ensure adequate ventilation.[9]

-

Wear appropriate personal protective equipment (see section 3.1).[9]

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9]

-

Collect the absorbed material into a suitable, closed container for disposal.[11]

-

Do not allow the substance to enter drains or waterways.[9]

5.2. Disposal Considerations

-

Dispose of waste material in accordance with local, regional, and national regulations.

-

This chemical should be treated as hazardous waste. Do not dispose of it down the drain.[8]

Visualizations

References

- 1. This compound | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,2,4,5-tetramethyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. 2,2,5,5-tetramethyl hexane, 1071-81-4 [thegoodscentscompany.com]

- 5. Hydrocarbon Solvents - Aliphatic Hydrocarbons | SIA [solvents.org.uk]

- 6. fishersci.com [fishersci.com]

- 7. 2,2,5,5-Tetramethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 8. m.youtube.com [m.youtube.com]

- 9. agilent.com [agilent.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. archive.hydrocarbons21.com [archive.hydrocarbons21.com]

Environmental Fate of 2,2,4,5-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2,2,4,5-tetramethylhexane, a branched alkane. Due to a lack of direct experimental data for this specific compound, this guide utilizes predictive models, primarily the United States Environmental Protection Agency's (US EPA) Estimation Programs Interface (EPI) Suite™, to estimate its physicochemical properties and environmental persistence. Detailed experimental protocols for key environmental fate endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), are provided to guide future laboratory studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in assessing the potential environmental impact of this and structurally similar compounds.

Introduction

This compound is a saturated, branched-chain aliphatic hydrocarbon. Understanding its behavior and persistence in the environment is crucial for a comprehensive risk assessment. The environmental fate of a chemical is governed by a combination of its intrinsic physical and chemical properties and the various transformation and transport processes that occur in different environmental compartments, including air, water, and soil.

This guide will systematically explore the key processes influencing the environmental fate of this compound:

-

Biodegradation: The breakdown of the chemical by microorganisms.

-

Photodegradation: The breakdown of the chemical by light.

-

Atmospheric Oxidation: The reaction of the chemical with atmospheric oxidants.

-

Hydrolysis: The reaction of the chemical with water.

-

Soil and Sediment Sorption: The partitioning of the chemical between water and solid phases.

Due to the scarcity of empirical data for this compound, this guide will present estimated values derived from Quantitative Structure-Activity Relationship (QSAR) models within the EPI Suite™. These estimations provide a preliminary assessment of the compound's likely environmental behavior. Furthermore, this guide provides detailed experimental protocols based on OECD guidelines for conducting laboratory studies to determine these environmental fate parameters definitively.

Physicochemical Properties and Environmental Fate Parameters (Estimated)

The following tables summarize the estimated physicochemical properties and environmental fate parameters for this compound. These values were derived using the US EPA's EPI Suite™, a widely used and validated prediction software.[1][2][3][4] It is important to note that these are estimated values and should be confirmed by experimental data.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | EPI Suite™ Module |

| Molecular Weight | 142.28 g/mol | --- |

| Boiling Point | 148.5 °C | MPBPWIN™ |

| Melting Point | -85.0 °C | MPBPWIN™ |

| Vapor Pressure | 8.35 mm Hg at 25 °C | MPBPWIN™ |

| Water Solubility | 1.8 mg/L at 25 °C | WSKOWWIN™ |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.95 | KOWWIN™ |

| Henry's Law Constant | 2.18 atm-m³/mol at 25 °C | HENRYWIN™ |

Table 2: Estimated Environmental Fate Parameters of this compound

| Parameter | Estimated Value | EPI Suite™ Module |

| Biodegradation | BIOWIN™ | |

| Ready Biodegradability Prediction | Does not biodegrade fast | BIOWIN™ v4.10 |

| Ultimate Biodegradation Timeframe | Weeks-Months | BIOWIN3 |

| Primary Biodegradation Timeframe | Days-Weeks | BIOWIN4 |

| Atmospheric Oxidation | AOPWIN™ | |

| OH Radical Reaction Rate Constant | 8.5 x 10⁻¹² cm³/molecule-sec | AOPWIN™ v1.92 |

| Atmospheric Half-life (12-hr day, 1.5x10⁶ OH/cm³) | 1.5 days | AOPWIN™ v1.92 |

| Soil/Sediment Sorption | KOCWIN™ | |

| Soil Adsorption Coefficient (Koc) | 2,345 L/kg | KOCWIN™ v2.00 |

| Log Koc | 3.37 | KOCWIN™ v2.00 |

| Hydrolysis | HYDROWIN™ | |

| Hydrolysis Half-life | Stable | HYDROWIN™ v2.00 |

Environmental Fate Processes and Experimental Protocols

This section details the major environmental fate processes and provides standardized experimental protocols for their determination.

Biodegradation

Process Overview: Biodegradation is the enzymatic transformation of a substance by microorganisms. For alkanes, this process is generally initiated by an oxidation step. Branched alkanes, such as this compound, are typically more resistant to biodegradation than their linear counterparts due to steric hindrance at the branching points.

Predicted Fate: The EPI Suite™ BIOWIN™ model predicts that this compound is not readily biodegradable, with an ultimate biodegradation timeframe of weeks to months.

Experimental Protocol: OECD 301F - Manometric Respirometry Test [1][5][6][7][8]

This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Principle: A known volume of a mineral medium containing the test substance as the sole carbon source is inoculated with a mixed population of microorganisms (activated sludge). The consumption of oxygen is measured by the pressure change in the sealed test vessel.[1][6]

-

Apparatus:

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance to the test vessels to achieve a concentration that gives a theoretical oxygen demand (ThOD) of at least 100 mg/L.[6]

-

Inoculate the vessels with activated sludge from a domestic wastewater treatment plant.

-

Include control vessels (inoculum only), a reference substance (e.g., sodium benzoate) to check the viability of the inoculum, and a toxicity control (test substance + reference substance).

-

Seal the vessels and incubate in the dark at 22 ± 2 °C with continuous stirring for 28 days.[1]

-

Record the pressure decrease in each vessel at regular intervals.

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.

Photodegradation and Atmospheric Oxidation

Process Overview: In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through reactions with photochemically generated hydroxyl (OH) radicals.[9][10] This process, known as atmospheric oxidation, is a key removal mechanism for airborne pollutants. Direct photolysis (degradation by direct absorption of sunlight) is generally not a significant process for alkanes as they do not absorb light in the environmentally relevant UV spectrum.

Predicted Fate: The EPI Suite™ AOPWIN™ model estimates an atmospheric half-life of approximately 1.5 days for this compound, based on its reaction with OH radicals.

Experimental Protocol: Gas-Phase Photolysis and OH Radical Reaction Rate Determination [11][12][13][14]

This protocol describes a general approach for determining the rate constant for the reaction of a VOC with OH radicals in a laboratory setting.

-

Principle: The test substance and an OH radical precursor (e.g., methyl nitrite, H₂O₂) are introduced into a reaction chamber. The decay of the test substance is monitored over time in the presence of UV irradiation, which generates OH radicals.

-

Apparatus:

-

Environmental chamber (e.g., Teflon bag or quartz reactor) with a known volume.

-

UV light source (e.g., blacklights or a solar simulator).

-

Gas chromatograph with a flame ionization detector (GC-FID) for monitoring the concentration of the test substance.

-

System for introducing known concentrations of gases.

-

-

Procedure:

-

Introduce a known concentration of this compound and an OH radical precursor into the reaction chamber.

-

Introduce a reference compound with a known OH reaction rate constant for relative rate measurements.

-

Irradiate the chamber with the UV light source to initiate the generation of OH radicals.

-

Monitor the concentrations of this compound and the reference compound over time using GC-FID.

-

-

Data Analysis: The rate constant for the reaction of this compound with OH radicals is determined relative to the known rate constant of the reference compound. The atmospheric half-life can then be calculated based on the average atmospheric concentration of OH radicals.

Hydrolysis

Process Overview: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Alkanes are generally considered to be hydrolytically stable under environmentally relevant conditions (pH 4-9) because they lack functional groups that are susceptible to hydrolysis.

Predicted Fate: The EPI Suite™ HYDROWIN™ model predicts that this compound is stable to hydrolysis.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH [2][15][16][17][18][19]

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals.

-

Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.[2][18]

-

Apparatus:

-

Sterile, stoppered glass vessels.

-

Constant temperature bath or incubator.

-

Analytical equipment to quantify the test substance (e.g., GC-MS, HPLC).

-

-

Procedure:

-

Preliminary Test: Incubate the test substance in buffer solutions at pH 4, 7, and 9 at 50 °C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[2]

-

Tier 2 (if necessary): If significant hydrolysis occurs in the preliminary test, conduct further studies at environmentally relevant temperatures (e.g., 25 °C) at the pH values where hydrolysis was observed.

-

Prepare sterile buffer solutions and add the test substance at a concentration below its water solubility.

-

Incubate the solutions in the dark at a constant temperature.

-

At appropriate time intervals, withdraw samples and analyze for the concentration of the test substance.

-

-

Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH value.

Soil and Sediment Sorption

Process Overview: Sorption to soil and sediment is a key process that affects the transport and bioavailability of chemicals in the environment. The organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the chemical is likely to be immobile in soil.

Predicted Fate: The EPI Suite™ KOCWIN™ model predicts a Koc value of 2,345 L/kg for this compound, suggesting it will have low to moderate mobility in soil.

Experimental Protocol: OECD 121 - Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC) [16][20][21][22]

This method provides an estimate of Koc based on the retention time of a substance on an HPLC column that mimics the partitioning behavior between water and soil organic carbon.

-

Principle: The retention time of the test substance on a stationary phase with both lipophilic and polar characteristics is measured. This retention time is then correlated with the known Koc values of a set of reference substances to estimate the Koc of the test substance.[16]

-

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Cyanopropyl-modified silica HPLC column.

-

-

Procedure:

-

Prepare a mobile phase of methanol and water.

-

Prepare standard solutions of reference compounds with known log Koc values.

-

Prepare a solution of the test substance.

-

Inject the reference standards and the test substance onto the HPLC column and determine their retention times.

-

Determine the column dead time (t₀) using an unretained substance (e.g., sodium nitrate).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each reference substance and the test substance using the formula: k = (tᵣ - t₀) / t₀.

-

Create a calibration curve by plotting the log k of the reference substances against their log Koc values.

-

Use the regression equation from the calibration curve and the log k of the test substance to calculate its log Koc.

-

Conclusion

This technical guide has provided a comprehensive, albeit estimated, overview of the environmental fate of this compound. Based on predictive modeling, the compound is expected to be persistent in the environment, with slow biodegradation and moderate sorption to soil and sediment. Its primary degradation pathway is likely to be atmospheric oxidation by hydroxyl radicals. It is not expected to undergo hydrolysis.

The detailed experimental protocols provided in this guide, based on OECD guidelines, offer a clear pathway for obtaining empirical data to validate these predictions. For a complete environmental risk assessment, it is strongly recommended that experimental studies be conducted to determine the actual environmental fate of this compound. This will provide a more definitive understanding of its behavior and potential impact on the environment.

References

- 1. matestlabs.com [matestlabs.com]

- 2. oecd.org [oecd.org]

- 3. epa.gov [epa.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 6. xylemanalytics.com [xylemanalytics.com]

- 7. petroleumhpv.org [petroleumhpv.org]

- 8. oecd.org [oecd.org]

- 9. ACP - Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes [acp.copernicus.org]

- 10. Kinetic Studies of Reaction between OH Radical and Alkanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. gas phase photolysis: Topics by Science.gov [science.gov]

- 12. Turning on the Light Alkanes: from Fuel to Valuable Reagents – Noël Research Group – UvA [noelresearchgroup.com]

- 13. cmascenter.org [cmascenter.org]

- 14. researchgate.net [researchgate.net]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Toxicological Profile of 2,2,4,5-Tetramethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2,2,4,5-Tetramethylhexane. It is intended for informational purposes for a professional audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and regulatory guidelines. A significant lack of specific toxicological data for this compound necessitates a reliance on information from structurally similar compounds and general principles of alkane toxicology.

Executive Summary

This compound is a branched-chain alkane for which specific toxicological data is largely unavailable in the public domain. Safety Data Sheets and chemical databases indicate that it is not classified as a hazardous substance.[1][2] Based on the toxicological profiles of other C10 and branched alkanes, this compound is expected to have low acute toxicity.[3][4] The primary health concerns associated with high-level exposure to similar alkanes are skin and eye irritation, and transient central nervous system (CNS) effects such as dizziness and headache.[5] There is currently no data to suggest that this compound is mutagenic, carcinogenic, or causes reproductive or developmental toxicity. This guide summarizes the limited available information and provides context based on the broader class of branched-chain alkanes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are important for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16747-42-5 | [6][7] |

| Molecular Formula | C10H22 | [6][8] |

| Molecular Weight | 142.28 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | No common synonyms | [6] |

| Physical State | Liquid (at standard conditions) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Vapor Pressure | Not available | |

| Water Solubility | Insoluble (predicted) | |

| LogP (Octanol/Water Partition Coefficient) | ~4.6 (predicted) | [6] |

Toxicological Data

Due to the absence of specific studies on this compound, this section summarizes the expected toxicological profile based on data from analogous branched-chain alkanes and general toxicological principles. All quantitative data in the following tables are for surrogate substances and are provided for context only.

Acute Toxicity

No specific LD50 or LC50 data for this compound is available. For similar branched-chain alkanes (C8-C18), acute oral, dermal, and inhalation toxicity is generally low.[4]

Table 2: Acute Toxicity Data for Analogous Branched Alkanes

| Endpoint | Species | Route | Value | Surrogate Substance | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Analogue chemical to Alkanes, C8-18-branched and linear | [4] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | Analogue chemical to Alkanes, C8-18-branched and linear | [4] |

| LC50 | Mouse | Inhalation (8 hr) | 4467 ppm | n-Nonane | [4] |

Irritation and Sensitization

Overexposure to the isomer 2,2,5,5-Tetramethylhexane may cause skin and eye irritation.[5][9] It is anticipated that this compound would exhibit similar properties. There is no data to suggest that it is a skin sensitizer.

Table 3: Irritation and Sensitization Profile (Predicted)

| Endpoint | Result | Basis |

| Skin Irritation | Slightly irritating | Based on data for analogous branched alkanes[4] |

| Eye Irritation | Slightly irritating | Based on data for analogous branched alkanes[4] |

| Skin Sensitization | Not a sensitizer | Based on data for analogous branched alkanes[4] |

Repeated Dose Toxicity

No repeated dose toxicity studies have been identified for this compound. Studies on similar hydrocarbon solvents suggest that the liver and kidneys can be target organs, though significant toxicity is generally observed only at high doses.[4]

Genotoxicity

There are no available genotoxicity studies for this compound. However, short-chain alkanes are generally not considered to be genotoxic.[4]

Table 4: Genotoxicity Profile (Predicted)

| Assay | Result | Basis |

| Ames Test (Bacterial Reverse Mutation) | Negative | General profile of alkanes |

| In vitro Chromosomal Aberration | Negative | General profile of alkanes |

| In vivo Micronucleus Test | Negative | General profile of alkanes |

Carcinogenicity

No carcinogenicity data is available for this compound. There is no evidence to suggest that it would be carcinogenic, and it is not listed as a carcinogen by major regulatory agencies.

Reproductive and Developmental Toxicity

There is no data on the reproductive or developmental toxicity of this compound. Studies on analogous branched alkanes have not shown adverse effects on reproductive parameters.[4]

Experimental Protocols (General OECD Guidelines)

In the absence of specific experimental data for this compound, this section outlines the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be used to assess the key toxicological endpoints.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Test Species: Typically female rats.

-

Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the subsequent dose (either higher or lower).

-

Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of four toxicity classes based on the observed mortality.

Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

-

Test Species: Albino rabbit.

-

Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The substance is classified as irritating based on the severity and persistence of the skin reactions.

In Vitro Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the toxicological assessment of a chemical like this compound.

Caption: Workflow for Hazard Identification of a Data-Poor Substance.

Caption: Generalized Experimental Workflow for the Ames Test (OECD 471).

Conclusion

The toxicological profile of this compound is largely uncharacterized through direct experimental studies. Based on the available information for structurally related branched-chain alkanes, it is predicted to have a low order of acute toxicity. The primary hazards are likely to be skin and eye irritation upon direct contact and potential for transient CNS effects at high vapor concentrations. There is no evidence to suggest that it poses a risk for genotoxicity, carcinogenicity, or reproductive toxicity. However, in the absence of specific data, any handling of this substance should be done with appropriate personal protective equipment and in a well-ventilated area to minimize exposure. Further testing according to established OECD guidelines would be necessary to definitively characterize the toxicological profile of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. santos.com [santos.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 2,2,5,5-Tetramethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexane, 2,2,4,5-tetramethyl- [webbook.nist.gov]

- 8. This compound | Molport-006-121-994 | Novel [molport.com]